

# Function of 4-acetamidobutyryl-CoA Deacetylase: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4-Acetamidobutanoyl-CoA

Cat. No.: B1215448

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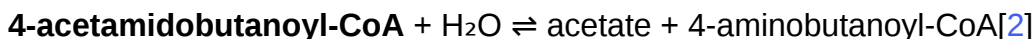
For Researchers, Scientists, and Drug Development Professionals

## Introduction

4-acetamidobutyryl-CoA deacetylase (EC 3.5.1.51) is a crucial enzyme in the metabolic pathway of L-beta-lysine degradation, particularly observed in certain bacteria such as *Pseudomonas*.<sup>[1]</sup> This enzyme, a hydrolase, acts on carbon-nitrogen bonds in linear amides, specifically catalyzing the deacetylation of **4-acetamidobutanoyl-CoA**.<sup>[2]</sup> Its systematic name is **4-acetamidobutanoyl-CoA** amidohydrolase, and it is also commonly referred to as aminobutyryl-CoA thiolesterase or deacetylase-thiolesterase.<sup>[2]</sup> This guide provides a comprehensive overview of the enzyme's function, substrate specificity, and its role in metabolic pathways, supported by quantitative data and detailed experimental protocols.

## Core Function and Reaction Mechanism

The primary function of 4-acetamidobutyryl-CoA deacetylase is to catalyze the hydrolysis of **4-acetamidobutanoyl-CoA**. This reaction involves the cleavage of the amide bond, yielding acetate and 4-aminobutanoyl-CoA.<sup>[2]</sup> The reaction can be summarized as follows:



This enzymatic step is essential for the catabolism of L-beta-lysine, allowing the organism to utilize this amino acid as a source of carbon and energy.<sup>[1]</sup>

## Quantitative Data: Substrate Specificity

The substrate specificity of 4-acetamidobutyryl-CoA deacetylase has been investigated using various analogs of its primary substrate. The following table summarizes the relative rates of hydrolysis for different acyl-CoA compounds, as determined by Ohsugi et al. (1981).

Substrate	Relative Rate of Hydrolysis (%)
4-Acetamidobutyryl-CoA	100
4-Propionamidobutyryl-CoA	125
5-Acetamidovaleryl-CoA	110
3-Acetamidopropionyl-CoA	60
Acetyl-CoA	<5
Butyryl-CoA	<5
Succinyl-CoA	Not detected

Data synthesized from the findings of Ohsugi M, Kahn J, Hensley C, Chew S, Barker HA (1981). Metabolism of L-beta-lysine by a Pseudomonas. Purification and properties of a deacetylase-thiolesterase utilizing 4-acetamidobutyryl CoA and related compounds. J. Biol. Chem. 256 (14): 7642–51.

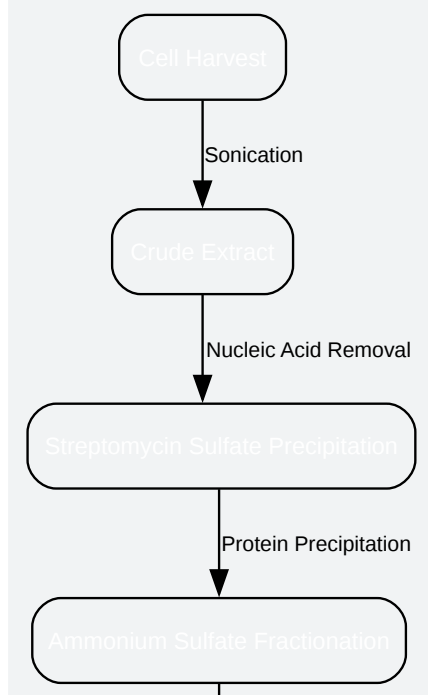
## Experimental Protocols

### Enzyme Purification

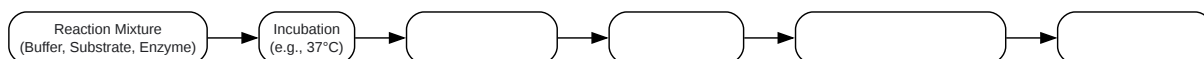
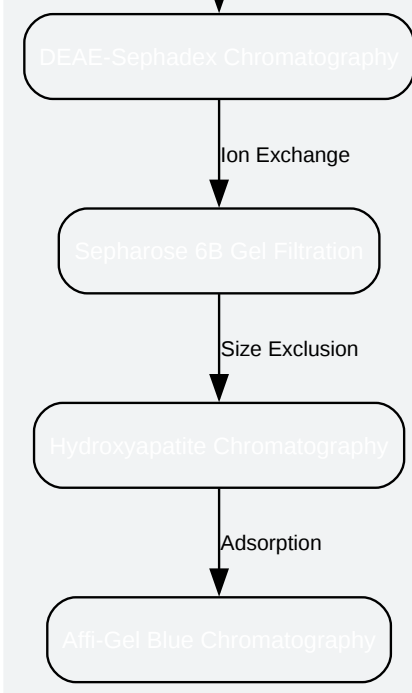
The purification of 4-acetamidobutyryl-CoA deacetylase from Pseudomonas B4, as detailed by Ohsugi et al. (1981), is a multi-step process designed to achieve a high degree of purity.

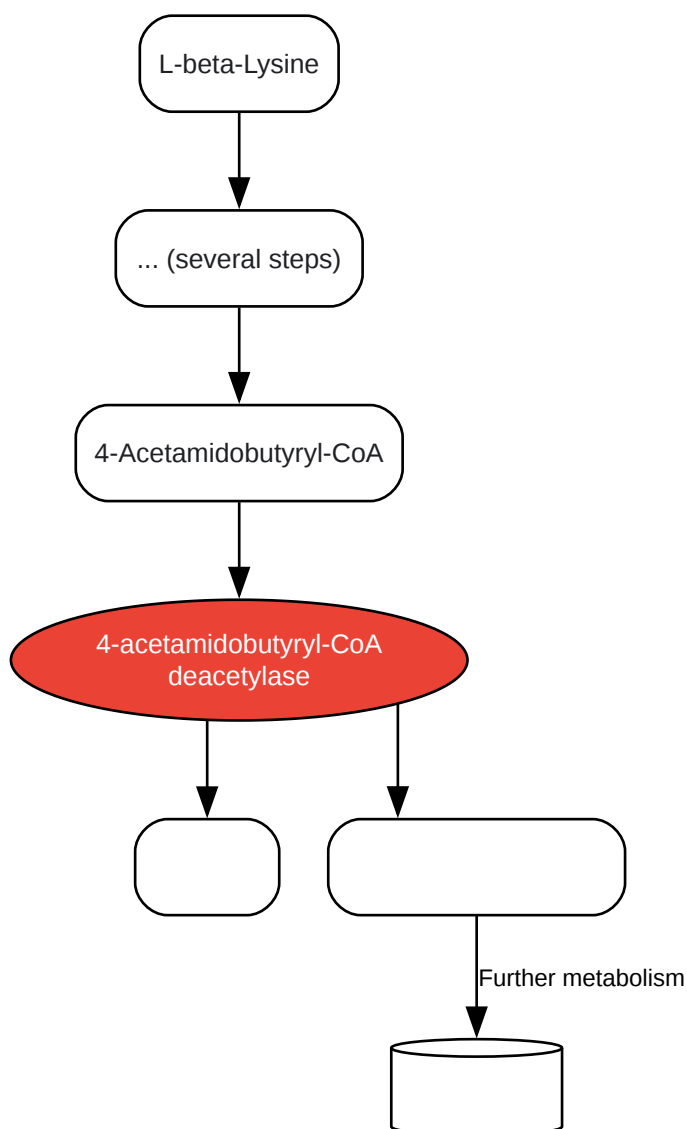
Purification of 4-acetamidobutyryl-CoA deacetylase

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## References

- 1. Metabolism of L-beta-lysine by a Pseudomonas. Purification and properties of a deacetylase-thiolesterase utilizing 4-acetamidobutyryl CoA and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-acetamidobutyryl-CoA deacetylase - Wikipedia [en.wikipedia.org]
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